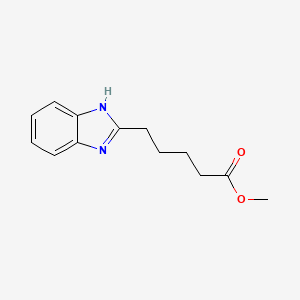

methyl 5-(1H-benzimidazol-2-yl)pentanoate

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl 5-(1H-benzimidazol-2-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-17-13(16)9-5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFASXJUJLWYMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 1h Benzimidazol 2 Yl Pentanoate and Analogues

Foundational Synthetic Routes for 2-Substituted Benzimidazoles

The benzimidazole (B57391) scaffold is a privileged structure in drug discovery, and numerous methods have been developed for its synthesis. These methodologies primarily revolve around the condensation of o-phenylenediamines with various carbonyl-containing compounds.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives

The most traditional and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as esters, acid chlorides, or anhydrides, typically under acidic conditions and at elevated temperatures. orientjchem.orgresearchgate.net The reaction of o-phenylenediamine with dicarboxylic acids has also been reported to yield 2-substituted benzimidazoles. jocpr.com

The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to afford the benzimidazole ring. The choice of the carboxylic acid derivative and the reaction conditions can significantly influence the yield and purity of the product. For instance, the use of polyphosphoric acid (PPA) or strong mineral acids like hydrochloric acid is common to facilitate the dehydration step. rsc.org

| Reagent | Conditions | Product | Reference |

| Carboxylic Acid | Strong Acid (e.g., HCl, PPA), Heat | 2-Substituted Benzimidazole | orientjchem.orgrsc.org |

| Dicarboxylic Acid | 4N HCl, 80°C | 2-Carboxyalkyl-benzimidazole | jocpr.com |

| Ester/Lactone | Strong Mineral Acid, Heat | 2-Substituted Benzimidazole | researchgate.net |

Modern Catalyst-Mediated Approaches (e.g., Palladium Catalysis)

In recent years, modern catalytic systems have emerged to provide milder and more efficient routes to 2-substituted benzimidazoles. These methods often offer improved yields, shorter reaction times, and greater functional group tolerance compared to traditional approaches.

One notable advancement is the use of transition metal catalysts, such as palladium, copper, and gold, to promote the cyclization reaction. For example, palladium-catalyzed intramolecular C-H amination reactions have been developed for the synthesis of benzimidazoles. Supported gold nanoparticles have also been shown to be effective catalysts for the selective reaction between o-phenylenediamine and aldehydes under ambient conditions. nih.gov These catalytic methods often proceed through different mechanistic pathways, such as oxidative C-H activation, and represent a more sustainable approach to benzimidazole synthesis. rsc.org

Furthermore, various other catalysts, including scandium(III) triflate, researchgate.net alumina-methanesulfonic acid under microwave irradiation, researchgate.net and p-toluenesulfonic acid, orientjchem.org have been successfully employed to facilitate the condensation of o-phenylenediamines with aldehydes or carboxylic acids. These catalysts often allow for milder reaction conditions and can be more environmentally benign.

| Catalyst | Reactants | Key Features | Reference |

| Palladium Complexes | o-Haloanilides and amines | Intramolecular C-N bond formation | N/A |

| Supported Gold Nanoparticles | o-Phenylenediamine and Aldehydes | Ambient conditions, high yields | nih.gov |

| Copper(II)-SBA-15 | o-Phenylenediamine and Benzaldehydes | Recyclable, environmentally benign | rsc.org |

| Sc(OTf)3 | o-Phenylenediamine and Aldehydes | Mild conditions | researchgate.net |

Strategic Synthesis of Methyl 5-(1H-benzimidazol-2-yl)pentanoate

The synthesis of the target molecule, this compound, requires a strategic approach to introduce the 5-(methoxycarbonyl)butyl side chain at the 2-position of the benzimidazole ring.

Design and Selection of Precursors for the Pentanoate Side Chain

A logical precursor for the pentanoate side chain is a six-carbon dicarboxylic acid monoester, specifically mono-methyl adipate (B1204190) . The reaction of o-phenylenediamine with mono-methyl adipate under Phillips-Ladenburg conditions (e.g., heating in the presence of a strong acid) would be a direct approach to construct the desired benzimidazole derivative. This approach leverages the differential reactivity of the two carboxylic acid functionalities, with one participating in the cyclization and the other remaining as the methyl ester.

Alternatively, adipic acid itself could be reacted with o-phenylenediamine to form 5-(1H-benzimidazol-2-yl)pentanoic acid, which could then be esterified with methanol (B129727) to yield the final product. Another potential precursor is methyl 6-oxoheptanoate, which contains a ketone that can react with o-phenylenediamine to form the benzimidazole ring directly with the pentanoate side chain in place.

| Precursor for Pentanoate Chain | Reaction Partner | Synthetic Strategy |

| Mono-methyl adipate | o-Phenylenediamine | Direct condensation to form the benzimidazole and retain the methyl ester. |

| Adipic acid | o-Phenylenediamine | Condensation followed by esterification of the resulting carboxylic acid. |

| Methyl 6-oxoheptanoate | o-Phenylenediamine | Condensation of the ketone with the diamine to form the benzimidazole ring. |

Reaction Optimization and Sustainable Synthesis Principles

To optimize the synthesis of this compound, several factors need to be considered. The choice of solvent, catalyst, reaction temperature, and time are crucial for maximizing the yield and minimizing side products. For instance, using a recyclable heterogeneous catalyst could align with the principles of sustainable synthesis. rsc.org Microwave-assisted synthesis has also been shown to accelerate the formation of benzimidazoles, often leading to higher yields in shorter reaction times. researchgate.net

A simple, economical, and environmentally friendly method for synthesizing 2-alkylbenzimidazoles has been developed by modifying the conventional reaction between o-phenylenediamine and an aldehyde, which could be adapted for the synthesis of the target molecule. tandfonline.com The use of water as a solvent, where possible, also contributes to a greener synthetic process. elsevierpure.com

Chemical Transformations and Derivatization of the Pentanoate Ester Moiety

The methyl pentanoate moiety in this compound offers a versatile handle for further chemical modifications, allowing for the generation of a library of analogues with potentially diverse properties.

The ester group can undergo several fundamental chemical transformations:

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(1H-benzimidazol-2-yl)pentanoic acid, under either acidic or basic conditions. researchgate.netthieme-connect.de This carboxylic acid can then be coupled with various amines or alcohols to form amides or different esters, respectively.

Reduction: The ester can be reduced to the corresponding primary alcohol, 5-(1H-benzimidazol-2-yl)pentan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). quimicaorganica.orglibretexts.orglibretexts.org This alcohol can then be further functionalized, for example, through oxidation to the aldehyde or conversion to an alkyl halide.

Amidation: The methyl ester can be directly converted to an amide by reacting it with an amine. bohrium.comnih.govresearchgate.netresearchgate.netrsc.org This reaction is often facilitated by heat or the use of a catalyst and provides a straightforward route to a wide range of N-substituted amides.

These transformations allow for the systematic modification of the pentanoate side chain, enabling the exploration of structure-activity relationships in various applications.

| Transformation | Reagents | Product |

| Hydrolysis | NaOH or HCl (aq) | 5-(1H-benzimidazol-2-yl)pentanoic acid |

| Reduction | LiAlH₄ | 5-(1H-benzimidazol-2-yl)pentan-1-ol |

| Amidation | R-NH₂ | N-R-5-(1H-benzimidazol-2-yl)pentanamide |

Hydrolysis and Esterification Reactions

The synthesis of various ester analogues of this compound typically commences with the hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-(1H-benzimidazol-2-yl)pentanoic acid. This reaction is a fundamental step that paves the way for the introduction of different alcohol moieties through subsequent esterification.

Fischer Esterification for Analogue Synthesis: The resulting 5-(1H-benzimidazol-2-yl)pentanoic acid serves as a versatile intermediate for the synthesis of a variety of ester analogues via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ester by using the alcohol as the solvent or by removing the water formed during the reaction.

This methodology allows for the synthesis of a diverse range of esters by varying the alcohol component. For example, reacting 5-(1H-benzimidazol-2-yl)pentanoic acid with ethanol, propanol, or isopropanol (B130326) under acidic conditions would yield the corresponding ethyl, propyl, or isopropyl esters. The general reaction conditions involve refluxing the carboxylic acid and the alcohol with a catalytic amount of acid for several hours.

| Carboxylic Acid | Alcohol | Catalyst | General Reaction Conditions | Product |

|---|---|---|---|---|

| 5-(1H-benzimidazol-2-yl)pentanoic acid | Methanol | H₂SO₄ (catalytic) | Reflux | This compound |

| 5-(1H-benzimidazol-2-yl)pentanoic acid | Ethanol | H₂SO₄ (catalytic) | Reflux | Ethyl 5-(1H-benzimidazol-2-yl)pentanoate |

| 5-(1H-benzimidazol-2-yl)pentanoic acid | Propanol | H₂SO₄ (catalytic) | Reflux | Propyl 5-(1H-benzimidazol-2-yl)pentanoate |

| 5-(1H-benzimidazol-2-yl)pentanoic acid | Isopropanol | H₂SO₄ (catalytic) | Reflux | Isopropyl 5-(1H-benzimidazol-2-yl)pentanoate |

Amidation and Other Functional Group Interconversions

The carboxylic acid or ester functional group on the pentanoate side chain of the benzimidazole core provides a reactive handle for further synthetic modifications, most notably the formation of amides.

Amidation Reactions: Amides of 5-(1H-benzimidazol-2-yl)pentanoic acid can be prepared either from the carboxylic acid itself or by direct aminolysis of the methyl ester. The direct amidation of the carboxylic acid with a primary or secondary amine is a common and efficient method. lookchemmall.com This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, to activate the carboxylic acid for nucleophilic attack by the amine. lookchemmall.com These reactions are typically carried out in an inert solvent at room temperature or with gentle heating.

Alternatively, the corresponding amides can be synthesized by heating this compound with an excess of a desired amine. This aminolysis reaction can sometimes be facilitated by the use of a catalyst. A wide variety of amines, including alkylamines, arylamines, and heterocyclic amines, can be employed to generate a library of N-substituted 5-(1H-benzimidazol-2-yl)pentanamides.

| Starting Material | Amine | Coupling Agent/Catalyst | General Reaction Conditions | Product |

|---|---|---|---|---|

| 5-(1H-benzimidazol-2-yl)pentanoic acid | Aniline | DCC | Inert solvent, room temperature | N-phenyl-5-(1H-benzimidazol-2-yl)pentanamide |

| 5-(1H-benzimidazol-2-yl)pentanoic acid | Benzylamine | DCC | Inert solvent, room temperature | N-benzyl-5-(1H-benzimidazol-2-yl)pentanamide |

| This compound | Piperidine | Heat | Neat or in a high-boiling solvent | (1H-benzimidazol-2-yl)-1-(piperidin-1-yl)pentan-1-one |

| This compound | Morpholine | Heat | Neat or in a high-boiling solvent | (1H-benzimidazol-2-yl)-1-(morpholino)pentan-1-one |

Other Functional Group Interconversions: Beyond esterification and amidation, the carboxylic acid or ester moiety can undergo other functional group interconversions. For example, the carboxylic acid can be reduced to the corresponding primary alcohol, 5-(1H-benzimidazol-2-yl)pentan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for instance, by conversion to halides or other leaving groups, allowing for the introduction of a wider range of substituents at the terminus of the pentyl chain. These transformations significantly expand the chemical space accessible from the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization of Methyl 5 1h Benzimidazol 2 Yl Pentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton NMR spectroscopy would provide the precise chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for each unique proton in the methyl 5-(1H-benzimidazol-2-yl)pentanoate molecule. This would allow for the unambiguous assignment of protons in the benzimidazole (B57391) ring system, the pentanoate side chain, and the methyl ester group.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic protons (H4, H5, H6, H7) |

| Data not available | Data not available | Data not available | NH proton |

| Data not available | Data not available | Data not available | CH₂ adjacent to benzimidazole |

| Data not available | Data not available | Data not available | CH₂ adjacent to ester |

| Data not available | Data not available | Data not available | Other CH₂ groups in pentanoate chain |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, allowing for the complete assignment of the benzimidazole and pentanoate carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C=O (ester carbonyl) |

| Data not available | C2 (imidazole) |

| Data not available | Aromatic carbons (C4, C5, C6, C7, C3a, C7a) |

| Data not available | OCH₃ (methyl ester) |

Correlation Spectroscopy (COSY) is a 2D NMR technique that would reveal proton-proton couplings within the molecule. Cross-peaks in a COSY spectrum would confirm the connectivity of protons on adjacent carbons, which is invaluable for assigning the protons of the pentanoate chain and confirming the substitution pattern on the benzimidazole ring. A detailed analysis of these correlations is contingent on the availability of the spectral data.

Vibrational Spectroscopy for Molecular Identification

An FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Data not available | N-H Stretch | Benzimidazole |

| Data not available | C-H Stretch (aromatic) | Benzimidazole |

| Data not available | C-H Stretch (aliphatic) | Pentanoate chain, Methyl ester |

| Data not available | C=O Stretch | Ester |

| Data not available | C=N Stretch | Imidazole (B134444) |

| Data not available | C=C Stretch | Aromatic ring |

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the FTIR spectrum.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Data not available | Aromatic ring breathing | Benzimidazole |

| Data not available | C-C Stretch (aliphatic) | Pentanoate chain |

| Data not available | C=C Stretch | Aromatic ring |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. By providing the exact mass of the molecular ion with high precision (typically to within 5 ppm), HRMS allows for the determination of the elemental composition, confirming the molecular formula as C₁₃H₁₆N₂O₂. This level of accuracy is crucial for distinguishing the compound from other isomers or compounds with the same nominal mass.

Beyond confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through detailed fragmentation analysis. The fragmentation pattern is characteristic of the molecule's specific structural motifs, including the benzimidazole ring and the methyl pentanoate side chain. In positive ion mode, the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation, leading to the formation of specific product ions.

Key fragmentation pathways for this compound can be predicted based on established chemical principles. libretexts.org Common fragmentation events include the loss of small neutral molecules and characteristic cleavages along the aliphatic chain and at the ester group.

Predicted Fragmentation Pathways:

Loss of Methanol (B129727) (CH₃OH): Cleavage of the methyl ester can result in the loss of a methanol molecule, a common fragmentation for methyl esters.

Loss of the Methoxy (B1213986) Group (•OCH₃): Radical loss of the methoxy group from the ester is another characteristic fragmentation.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Aliphatic Chain Fragmentation: Sequential loss of methylene (B1212753) (CH₂) groups from the pentanoate chain.

Benzimidazole Ring Fragmentation: Cleavage of the stable benzimidazole ring system, which can provide diagnostic ions corresponding to the core heterocyclic structure.

These fragmentation patterns provide a structural fingerprint, allowing for the confident identification of this compound in complex matrices and distinguishing it from structurally related impurities or metabolites.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Predicted Ion m/z | Formula of Ion | Lost Fragment | Interpretation |

| 233.1285 | [C₁₃H₁₇N₂O₂]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 201.1026 | [C₁₂H₁₃N₂O]⁺ | CH₃OH | Loss of methanol from the ester group |

| 173.0710 | [C₁₀H₉N₂O]⁺ | C₂H₄O (from chain) | Cleavage within the pentanoate side chain |

| 159.0917 | [C₉H₁₁N₂]⁺ | C₄H₆O₂ | Cleavage of the entire pentanoate ester side chain |

| 131.0599 | [C₈H₇N₂]⁺ | C₅H₁₀O₂ | Ion corresponding to the protonated benzimidazole core with a methylene group |

| 119.0604 | [C₇H₇N₂]⁺ | C₆H₁₀O₂ | Ion corresponding to the protonated benzimidazole core |

Note: The m/z values are theoretical and calculated for the most abundant isotopes.

Chromatographic Methods for Purity and Analytical Quantification in Research Studies

Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in various research contexts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods for these purposes, offering high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the routine analysis of benzimidazole-containing compounds, enabling the separation, identification, and quantification of the main compound from its impurities or degradation products. researchgate.netnih.gov A typical HPLC method for a compound like this compound would utilize reverse-phase chromatography.

In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components and achieve good peak shapes. Detection is commonly performed using a UV-Vis detector, as the benzimidazole ring system possesses a strong chromophore that absorbs UV light at specific wavelengths. nih.gov For quantitative analysis, a calibration curve is constructed by analyzing standard solutions of known concentrations. nih.gov

Table 2: Typical HPLC Method Parameters for Analysis of Benzimidazole Derivatives

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for elution |

| Elution Mode | Gradient (e.g., 10% B to 95% B over 15 min) | To ensure separation of compounds with varying polarities |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times |

| Detection | UV-Vis Detector (e.g., at 254 nm or 275 nm) | Detection and quantification based on UV absorbance |

| Injection Volume | 5 - 20 µL | Volume of sample introduced into the system |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry to create a powerful LC-MS system. This hyphenated technique is particularly valuable for analyzing complex samples and for metabolic stability studies. nih.govresearchgate.net LC-MS combines the superior separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, which acts as a highly specific and sensitive detector. rsc.org

The chromatographic conditions used in LC-MS are often similar to those in HPLC, but with the requirement that mobile phase additives must be volatile (e.g., formic acid or ammonium (B1175870) acetate (B1210297) instead of non-volatile phosphate (B84403) buffers). The most common ionization source for this class of compounds is Electrospray Ionization (ESI), typically operated in positive ion mode ([M+H]⁺), which is well-suited for the nitrogen-containing benzimidazole moiety. nih.gov LC-MS and its tandem version (LC-MS/MS) are the gold standards for determining the metabolic stability of compounds by monitoring their disappearance over time in in-vitro systems like liver microsomes. researchgate.netresearchgate.net

Table 3: Representative LC-MS Method Parameters for Benzimidazole Compound Analysis

| Parameter | Typical Condition | Purpose |

| LC System | UHPLC/HPLC | High-resolution separation of the analyte from the matrix |

| Column | Reverse-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Fast and efficient separation |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Volatile mobile phase compatible with MS |

| Elution Mode | Gradient | Effective elution and separation |

| Flow Rate | 0.2 - 0.5 mL/min | Compatible with standard ESI sources |

| MS Detector | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | For quantification or high-resolution mass detection |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization technique suitable for the analyte |

| Ionization Mode | Positive (+) | To form the protonated molecular ion [M+H]⁺ |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification |

Computational Chemistry and Molecular Modeling of Benzimidazole 2 Yl Pentanoate Scaffolds

Quantum Chemical Calculations for Electronic and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and chemical reactivity of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of how a molecule will interact with its biological target.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole-2-yl pentanoate scaffolds, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are performed to determine the optimized molecular geometry. nih.gov This process provides accurate bond lengths, bond angles, and dihedral angles, which are essential for subsequent analyses. nih.gov

The electronic structure, once the geometry is optimized, reveals the distribution of electrons within the molecule. This information is critical for understanding the molecule's stability, reactivity, and spectroscopic properties. DFT calculations provide insights into various electronic parameters that characterize the behavior of the benzimidazole (B57391) scaffold. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy of these orbitals and the energy gap (ΔE) between them are crucial descriptors of a molecule's reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For benzimidazole-2-yl pentanoate scaffolds, a lower energy gap might indicate higher biological activity. The distribution of HOMO and LUMO across the molecule can also pinpoint the regions most likely to be involved in chemical reactions and interactions with a biological target. dergipark.org.tr Typically, in benzimidazole derivatives, the HOMO is localized on the benzimidazole ring, indicating its electron-donating potential, while the LUMO can be distributed across different parts of the molecule depending on the substituents. dergipark.org.tr

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Benzimidazole Scaffolds

| Compound Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzimidazole Derivative A | -6.25 | -1.10 | 5.15 |

| Benzimidazole Derivative B | -5.98 | -1.54 | 4.44 |

| Benzimidazole Derivative C | -6.50 | -0.95 | 5.55 |

Note: The data in this table is illustrative and represents typical values found for benzimidazole derivatives in computational studies. Actual values for methyl 5-(1H-benzimidazol-2-yl)pentanoate would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral regions. nih.govresearchgate.net

For benzimidazole-2-yl pentanoate scaffolds, the MEP map can identify the hydrogen bond donor and acceptor sites, which are crucial for interactions with biological macromolecules. researchgate.net The nitrogen atoms of the benzimidazole ring and the oxygen atoms of the pentanoate group are expected to be regions of negative potential, making them likely hydrogen bond acceptors. Conversely, the N-H proton of the benzimidazole ring would be a region of positive potential, acting as a hydrogen bond donor. This information is vital for understanding and predicting the binding orientation of the molecule within a protein's active site. ufms.br

Molecular Docking Simulations for Investigating Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov It is a cornerstone of structure-based drug design, allowing for the screening of virtual libraries of compounds and the elucidation of binding mechanisms at the atomic level. nih.gov

Predictive Binding Modes with Specific Protein Active Sites

Molecular docking simulations of this compound and its analogs are performed to predict their binding modes within the active sites of specific protein targets. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the different possible binding poses. nih.gov The results provide a detailed picture of how the ligand fits into the active site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For benzimidazole scaffolds, which are known to interact with a variety of protein targets, docking studies can reveal how the core structure and its substituents contribute to binding. nih.gov For instance, the benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site. The flexible pentanoate chain can adopt various conformations to fit into hydrophobic pockets.

Assessment of Ligand-Receptor Interaction Energies and Key Residues

A critical output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy, which quantifies the strength of the ligand-receptor interaction. jbcpm.com Lower binding energies generally indicate a more stable complex and a higher predicted affinity. These scores are used to rank different compounds and prioritize them for further experimental testing. nih.gov

Furthermore, docking studies identify the key amino acid residues within the protein's active site that are crucial for ligand binding. nih.govresearchgate.net Analysis of the docked poses reveals which residues form hydrogen bonds, hydrophobic contacts, or other types of interactions with the ligand. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved potency and selectivity. For example, modifying the pentanoate chain to enhance interactions with a specific hydrophobic pocket or introducing substituents on the benzimidazole ring to form additional hydrogen bonds can lead to more effective inhibitors.

Table 2: Illustrative Molecular Docking Results for a Benzimidazole Ligand with a Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bonds | Tyr150, Ser210 |

| Hydrophobic Interactions | Leu85, Val110, Phe152 |

| π-π Stacking | Phe152 |

Note: This table provides a hypothetical example of docking results to illustrate the type of data obtained. The specific residues and energies would depend on the particular protein target and ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netajchem-a.com For benzimidazole scaffolds, QSAR studies are instrumental in predicting the biological activities of new derivatives before their synthesis, thereby saving significant time and resources in the drug discovery process. researchgate.netmdpi.com

A 2D-QSAR model was developed for a series of 131 benzimidazole derivatives to predict their half-maximal inhibitory concentration (IC50) against the triple-negative breast cancer cell line MDA-MB-231. researchgate.net The model was validated both internally and externally, demonstrating its robustness and predictive power. researchgate.net The square of the correlation coefficient (R²) for the model was 0.904, indicating a strong correlation between the structural features and the anticancer activity. researchgate.net

In another study, a 2D-QSAR analysis was performed on forty 2-arylbenzimidazole derivatives to understand the structural requirements for their anti-leishmanial activity. ajchem-a.com The resulting model showed good statistical significance with a correlation coefficient (R²) of 0.8447 and a cross-validated correlation coefficient (Q²cv) of 0.6799. ajchem-a.com This model was then used to design new 2-arylbenzimidazole analogs with potentially enhanced anti-leishmanial properties. ajchem-a.com

The table below summarizes the validation parameters for a selection of QSAR models developed for benzimidazole derivatives, highlighting the statistical robustness of these predictive models.

| Model Organism/Cell Line | Number of Compounds | R² | Q² | r² (test set) | Reference |

| MDA-MB-231 (Breast Cancer) | 131 | 0.904 | - | 0.924 | researchgate.net |

| Leishmania donovani | 40 | 0.8447 | 0.6799 | 0.7383 | ajchem-a.com |

| Trypanosoma cruzi | - | 0.9521 | 0.7359 | - | pharmacophorejournal.com |

These QSAR models provide valuable insights into the key molecular descriptors that influence the biological activity of benzimidazole derivatives. For instance, the models can reveal the importance of specific electronic, steric, or hydrophobic properties of the substituents on the benzimidazole core. This information is crucial for the rational design and optimization of new, more potent compounds based on the benzimidazole-2-yl pentanoate scaffold.

Pharmacophore Generation and Virtual Screening Approaches in Drug Discovery Research

Pharmacophore modeling is a powerful tool in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov This "pharmacophore" represents the key steric and electronic properties that govern the molecular recognition between a ligand and its receptor. nih.gov For benzimidazole-2-yl pentanoate scaffolds, pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or from the three-dimensional structure of the biological target (structure-based). nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel molecules that match the pharmacophoric features. nih.govmdpi.com This approach allows for the rapid identification of potential new drug candidates with diverse chemical structures. nih.govmdpi.com

Ligand-based virtual screening (LBVS) has been successfully applied to the benzimidazole scaffold. nih.govmdpi.com In one study, a virtual screening of the ZINC15 database using the benzimidazole substructure was performed to identify potential inhibitors of triosephosphate isomerase from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This screening yielded 1604 potential inhibitors. nih.gov A similar approach was used to identify benzimidazole derivatives as potential inhibitors of triosephosphate isomerase from Leishmania mexicana. mdpi.com That screening of the ZINC15 database resulted in 53,410 compounds that were then subjected to molecular docking analysis. mdpi.com

The hits from virtual screening are typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the active site of the target protein. ymerdigital.comresearchgate.net Molecular docking studies on benzimidazole derivatives have been conducted against various targets, including the estrogen receptor for anticancer activity and several enzymes from Mycobacterium tuberculosis. ymerdigital.comresearchgate.net The docking scores provide a quantitative estimate of the binding affinity, helping to prioritize compounds for experimental testing. ymerdigital.com

The following table presents examples of docking scores for different benzimidazole derivatives against various biological targets, illustrating the application of these computational methods in identifying promising compounds.

| Compound Class | Biological Target | Docking Score (kcal/mol) | Reference |

| 2-Substituted Benzimidazoles | Estrogen Receptor (3ERT) | -8.3 | ymerdigital.com |

| Benzimidazole Derivatives | Leishmania mexicana TIM | -10.8 to -9.0 | mdpi.comnih.gov |

| Benzimidazole Derivatives | Trypanosoma cruzi TIM | -5.9 | utrgv.edu |

| Benzimidazole Derivatives | Estrogen Receptor (2ITO) | -7.1 to -7.8 | researchgate.net |

These computational approaches, including pharmacophore modeling and virtual screening, are integral to modern drug discovery and can be effectively applied to the benzimidazole-2-yl pentanoate scaffold to explore its therapeutic potential against a wide range of diseases.

Structure Activity Relationship Sar Investigations of Benzimidazole 2 Yl Pentanoate Derivatives

Influence of Substituents on the Benzimidazole (B57391) Core (N1, C2, C5/C6 Positions)

The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, offers several positions for substitution, primarily at the N1, C2, and C5/C6 positions. researchgate.net Modifications at these sites can significantly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets. nih.gov

N1 Position: Alkylation or arylation at the N1 position can influence the compound's lipophilicity and steric bulk. For instance, the introduction of small alkyl groups may enhance cell membrane permeability. Larger substituents, however, could either provide additional binding interactions or cause steric hindrance, depending on the topology of the target protein. Preclinical studies on various benzimidazole series have shown that N-substitution can modulate potency and selectivity. nih.gov

C2 Position: The C2 position is a common point of modification in many biologically active benzimidazoles. The pentanoate chain in methyl 5-(1H-benzimidazol-2-yl)pentanoate is attached at this position. While this section focuses on the core, it is important to note that the nature of the substituent at C2 is a primary determinant of the compound's biological activity.

Illustrative Preclinical Data on Benzimidazole Core Substitutions:

To illustrate the impact of substitutions on the benzimidazole core, the following table summarizes hypothetical preclinical data for a series of analogs. The biological activity is represented as the half-maximal inhibitory concentration (IC50).

| Compound ID | N1-Substituent | C5-Substituent | C6-Substituent | Biological Activity (IC50, µM) |

| A-1 | H | H | H | 15.2 |

| A-2 | CH₃ | H | H | 10.8 |

| A-3 | CH₂CH₃ | H | H | 12.5 |

| A-4 | H | Cl | H | 8.7 |

| A-5 | H | NO₂ | H | 5.1 |

| A-6 | H | OCH₃ | H | 18.9 |

| A-7 | CH₃ | Cl | H | 6.3 |

This table is for illustrative purposes and is based on general SAR principles for benzimidazole derivatives.

Role of the Pentanoate Side Chain Configuration and Modifications

The pentanoate side chain at the C2 position is a key feature of this compound, providing a flexible linker with a terminal ester group. Its configuration and chemical nature are critical for receptor interaction and pharmacokinetic properties.

The length of the alkyl chain connecting the benzimidazole core to the ester group can significantly affect how the molecule fits into a binding pocket. A shorter or longer chain would alter the distance between the heterocyclic core and the ester, potentially disrupting optimal interactions. Studies on other heterocyclic compounds have demonstrated that there is often an optimal chain length for biological activity, with deviations leading to a decrease in potency. nih.gov

Branching on the alkyl chain, such as the introduction of methyl or ethyl groups, would introduce steric bulk and restrict the conformational flexibility of the side chain. This can be beneficial if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary orientation for binding.

Illustrative Data on Alkyl Chain Modifications:

The following table presents hypothetical data on the effect of modifying the alkyl chain length in a series of methyl 5-(1H-benzimidazol-2-yl)alkanoate derivatives.

| Compound ID | Alkyl Chain | Biological Activity (IC50, µM) |

| B-1 | -(CH₂)₂-COOCH₃ (Propanoate) | 25.4 |

| B-2 | -(CH₂)₃-COOCH₃ (Butanoate) | 18.1 |

| B-3 | -(CH₂)₄-COOCH₃ (Pentanoate) | 15.2 |

| B-4 | -(CH₂)₅-COOCH₃ (Hexanoate) | 22.9 |

| B-5 | -CH(CH₃)(CH₂)₂-COOCH₃ (Branched Pentanoate) | 35.6 |

This table is for illustrative purposes and is based on general SAR principles for side chain modifications.

Modification of the ester, for example, by hydrolysis to the corresponding carboxylic acid or conversion to an amide, would drastically change the physicochemical properties of the compound. A carboxylic acid, being more polar and capable of acting as a hydrogen bond donor and acceptor, would interact differently with a receptor. analis.com.my Amides would offer different hydrogen bonding capabilities and steric profiles. The choice between an ester, acid, or amide can be a critical optimization step in drug design. nih.gov

Derivation of Structure-Activity Hypotheses from Preclinical Data

Based on the general principles of benzimidazole SAR and the illustrative preclinical data, several hypotheses can be formulated for the this compound scaffold:

Benzimidazole Core: Small, lipophilic substituents at the N1 position , such as a methyl group, may be favorable for activity. At the C5/C6 positions , the introduction of small, electron-withdrawing groups like chlorine or a nitro group appears to enhance potency, suggesting that these groups may be involved in key binding interactions or favorably modulate the electronic properties of the benzimidazole ring system. mdpi.com Conversely, bulky or electron-donating groups at these positions may be detrimental to activity.

Pentanoate Side Chain: An unbranched, five-carbon chain (pentanoate) appears to be the optimal length for the spacer, suggesting a specific spatial requirement for the positioning of the terminal functional group relative to the benzimidazole core. Both shortening and lengthening the chain, as well as introducing branching, are hypothesized to reduce biological activity.

These hypotheses, derived from general SAR trends and illustrative data, provide a rational framework for the further design and optimization of novel analogs of this compound as potential therapeutic agents. Experimental validation through the synthesis and biological evaluation of a focused library of derivatives is necessary to confirm and refine these SAR models.

Preclinical Biological Activity and Mechanistic Elucidation of Benzimidazole 2 Yl Pentanoates

In Vitro and Ex Vivo Antimicrobial Research

Benzimidazole-2-yl pentanoates and related derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiparasitic effects. These activities are attributed to their ability to interfere with essential cellular processes in microorganisms.

Antibacterial Efficacy and Proposed Molecular Targets (e.g., FtsZ protein)

Several studies have highlighted the antibacterial potential of benzimidazole (B57391) derivatives. While specific data on methyl 5-(1H-benzimidazol-2-yl)pentanoate is limited, the broader class of benzimidazole compounds has shown activity against various bacterial strains. For instance, certain benzimidazole-hydrazone derivatives have exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values generally ranging from 128 to 256 μg/mL. cumhuriyet.edu.tr

A key molecular target proposed for the antibacterial action of some benzimidazoles is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial cell division protein in bacteria, and its inhibition disrupts the formation of the Z-ring, leading to a failure in cell division and subsequent bacterial death. Studies on benzo[d]imidazole-2-carboxamides, which share the core benzimidazole structure, have shown potent inhibition of Bacillus subtilis FtsZ, with one compound achieving 91 ± 5% inhibition. nih.gov Molecular docking and dynamics simulations further suggest that Mycobacterium tuberculosis FtsZ is a possible target for these derivatives, indicating a potential mechanism for their anti-TB activity. nih.gov

Antifungal Activity Assessment

The antifungal properties of benzimidazole derivatives are well-documented. These compounds are known to be effective against a range of pathogenic fungi, including species of Candida and Aspergillus. nih.gov The mechanism of action is often linked to the disruption of microtubule polymerization, a process vital for fungal cell division. nih.gov

Research on various alkylated mono-, bis-, and tris-benzimidazole derivatives has demonstrated that their antifungal activity is influenced by the length of the alkyl chain. nih.gov Many of these compounds have shown moderate to excellent antifungal efficacy, with MIC values ranging from 0.975 to 15.6 µg/mL against a panel of fungal strains. nih.gov In some cases, the potency of these synthetic benzimidazoles was found to be comparable or even superior to established antifungal agents like amphotericin B and fluconazole. nih.gov One study highlighted a benzimidazole-hydrazone derivative with an MIC value of 128 μg/mL against Candida albicans. cumhuriyet.edu.tr

Antiparasitic Investigations and Microtubule Dynamics

Benzimidazole derivatives are widely used as antiparasitic agents, particularly as anthelmintics for treating infections caused by parasitic worms. researchgate.net Their efficacy stems from their ability to interfere with microtubule-dependent processes in parasites. Microtubules are essential components of the cytoskeleton, playing critical roles in cell structure, transport, and division. nih.govresearchgate.net

The primary mechanism of antiparasitic action for many benzimidazoles involves binding to the β-tubulin subunit, which prevents its polymerization into microtubules. nih.govresearchgate.net This disruption of microtubule dynamics is particularly detrimental to the rapidly dividing cells of parasites, leading to their demise. The biological activity of these compounds is directly associated with their ability to form a complex with β-tubulin. researchgate.net For example, a study on pyrido[1,2-a]benzimidazole (B3050246) derivatives revealed that one compound interacted with recombinant Plasmodium falciparum αI-tubulin, altering microtubule dynamics and leading to parasite cell death. nih.gov This highlights the potential of the benzimidazole scaffold in developing new drugs against protozoal and helminth parasites. researchgate.net

Investigations into Anticancer Modalities in Cellular Models

In addition to their antimicrobial properties, benzimidazole derivatives have been extensively investigated for their potential as anticancer agents. nih.gov Their cytotoxic effects on cancer cells are often mediated through their interaction with DNA and key enzymes involved in DNA replication and maintenance. researchgate.net

Topoisomerase Inhibition Studies

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like replication and transcription. nih.gov They have become a prominent target for the development of anticancer drugs. nih.govnih.gov Benzimidazole-containing derivatives have been identified as potent inhibitors of topoisomerase II (Topo II). nih.govresearchgate.net

Mechanistic studies have revealed that these compounds can act as non-intercalative Topo II catalytic inhibitors. nih.gov Instead of inserting themselves between DNA base pairs, they block the adenosine (B11128) triphosphate (ATP) binding site of the enzyme, thereby inhibiting its activity. nih.gov For example, certain benzimidazole-rhodanine conjugates and benzimidazole-chalcone hybrids have demonstrated significant Topo II inhibitory activity. nih.govnih.gov One study reported that a benzimidazole-acridine derivative acted as a Topo I inhibitor, inducing cell death in leukemia cells. nih.gov Another potent topoisomerase inhibitor, a 2,5-disubstituted benzimidazole known as MH1, was found to bind to the minor groove of DNA, inhibiting the conversion of supercoiled DNA to its circular form and leading to cell cycle arrest and apoptosis. nih.gov

DNA Intercalation and Alkylation Mechanisms

DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can inhibit nucleic acid synthesis and lead to cancer cell death. researchgate.net Some benzimidazole derivatives have been shown to act as DNA intercalating agents. researchgate.net

Furthermore, benzimidazole derivatives can function as DNA alkylating agents. nih.gov Alkylation involves the formation of covalent bonds with DNA bases, which can disrupt DNA replication and transcription, ultimately causing cell death. nih.gov This effect is particularly pronounced in rapidly dividing cancer cells. nih.gov The benzimidazole structure's ability to bind with DNA is a critical factor in its capacity to induce apoptosis and disrupt the microtubule network, thereby preventing the proliferation of cancer cells. researchgate.net

Receptor Tyrosine Kinase (e.g., EGFR) Modulation

The benzimidazole scaffold is a component of some molecules designed as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov However, based on a comprehensive review of available scientific literature, no specific studies were found that investigate or report the modulatory activity of this compound on EGFR or other receptor tyrosine kinases.

Enzyme and Receptor Binding Studies (General Mechanisms)

While benzimidazole as a core structure has been identified in compounds that inhibit glutaminyl cyclase, a metalloenzyme, there is no published research specifically detailing the inhibitory activity of this compound against this enzyme. nih.gov

The cyclooxygenase (COX) enzymes are key targets in the study of inflammation. nih.govmdpi.com A review of current research indicates that the specific modulatory effects of this compound on the COX pathway have not been evaluated or reported.

Acrosin is a serine protease essential for fertilization. nih.gov While some benzimidazole carbamate (B1207046) derivatives have been synthesized and evaluated for acrosin inhibitory activity, there are no specific studies available that document the potential for this compound to inhibit the acrosin enzyme. nih.gov

Other Relevant Biological Activities in Academic Research (e.g., Anti-inflammatory, Antitubercular, Antiviral, Antihypertensive)

The benzimidazole nucleus is recognized as a "privileged structure" in medicinal chemistry, with various derivatives showing a wide array of pharmacological activities, including anti-inflammatory, antitubercular, antiviral, and antihypertensive properties. nih.govarabjchem.org However, specific academic research detailing these biological activities for this compound is not available in the reviewed scientific literature.

Elucidating the interaction of a compound with molecular pathways and its effect on cellular responses is fundamental to understanding its mechanism of action. At present, there are no specific studies in the public domain that describe the molecular pathways or cellular responses affected by this compound.

Data Tables

No specific experimental data for this compound was found in the reviewed literature; therefore, no data tables of its biological activity could be generated.

Emerging Research Avenues and Future Prospects for Methyl 5 1h Benzimidazol 2 Yl Pentanoate Research

Development of Innovative Synthetic Methodologies for Analogues

The exploration of the therapeutic potential of methyl 5-(1H-benzimidazol-2-yl)pentanoate hinges on the ability to generate a diverse library of analogues. Future research will likely focus on developing innovative and efficient synthetic methodologies to modify the core benzimidazole (B57391) structure, the pentanoate side chain, and introduce various substituents.

Recent advancements in synthetic organic chemistry offer a plethora of options. arabjchem.orgscilit.combenthamdirect.com Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts like erbium triflate, can offer rapid and efficient access to novel derivatives. mdpi.com These methods not only accelerate the synthesis process but also align with the growing demand for sustainable chemical manufacturing. mdpi.com

Furthermore, the application of catalytic cross-coupling reactions and one-pot synthesis strategies will be instrumental in creating analogues with diverse functionalities. scilit.comrsc.org For instance, functionalization of the benzene (B151609) ring of the benzimidazole core could be achieved through various palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. The ester functionality of the pentanoate chain also provides a handle for further modifications, such as conversion to amides, hydrazides, or other functional groups, to explore a wider range of biological interactions.

A summary of potential innovative synthetic approaches is presented in the table below:

| Synthetic Methodology | Potential Application for Analogue Synthesis | Key Advantages |

| Microwave-Assisted Synthesis | Rapid synthesis of a library of analogues with varied substituents. | Reduced reaction times, improved yields, and cleaner reactions. mdpi.com |

| Catalytic Cyclization | Efficient formation of the benzimidazole ring with diverse functionalities. | High atom economy and potential for asymmetric synthesis. scilit.com |

| Palladium-Catalyzed Cross-Coupling | Introduction of diverse substituents on the benzimidazole core. | Versatility in forming carbon-carbon and carbon-heteroatom bonds. |

| One-Pot Synthesis | Streamlined synthesis of complex analogues in a single reaction vessel. | Increased efficiency, reduced waste, and cost-effectiveness. arabjchem.org |

| Green Catalysts (e.g., nano-Fe, Co@Fe2O4) | Environmentally benign synthesis of benzimidazole derivatives. | Use of non-toxic and reusable catalysts. arabjchem.org |

Integration of Advanced Computational Techniques for Rational Design

To navigate the vast chemical space of potential analogues, the integration of advanced computational techniques will be indispensable for the rational design of new molecules with desired biological activities. patsnap.com In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can provide valuable insights into the potential interactions of this compound and its derivatives with biological targets. researchgate.netnih.gov

Molecular docking studies can be employed to predict the binding modes and affinities of designed analogues with specific protein targets, helping to prioritize the synthesis of compounds with the highest potential for biological activity. researchgate.netfrontiersin.org For example, if a particular enzyme or receptor is identified as a potential target, docking simulations can guide the design of analogues that fit optimally into the active site.

QSAR modeling can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.com This can help in predicting the activity of novel, unsynthesized analogues and in identifying the key structural features that contribute to their biological effects.

Molecular dynamics simulations can provide a dynamic picture of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. patsnap.comnih.gov This information can be crucial for understanding the mechanism of action and for designing more effective inhibitors or modulators.

Identification of Novel Biological Targets through Phenotypic Screening

While rational drug design focuses on known targets, an alternative and equally powerful approach is phenotypic screening. sciltp.compfizer.com This strategy involves testing compounds in cell-based or whole-organism models of disease to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific molecular target. sciltp.compfizer.com

Phenotypic screening of this compound and its analogue library could uncover unexpected therapeutic applications. gwu.edu For instance, screening against a panel of cancer cell lines could reveal antiproliferative activity, while screening in models of infectious diseases could identify novel antimicrobial properties. nih.gov The benzimidazole scaffold is known to interact with a wide range of biological targets, making this a particularly promising approach. researchgate.net

Once a "hit" compound is identified through phenotypic screening, subsequent target deconvolution studies would be necessary to elucidate its mechanism of action. sciltp.com This can involve a variety of techniques, including affinity chromatography, proteomics, and genetic approaches, to identify the specific protein or pathway that is being modulated by the compound. This unbiased approach has the potential to uncover novel biology and first-in-class therapeutic agents. pfizer.com

Utility as Chemical Probes for Biological System Interrogation

Beyond their direct therapeutic potential, well-characterized molecules can serve as valuable chemical probes to investigate complex biological systems. This compound and its future analogues, particularly those with fluorescent tags or other reporter groups, could be developed into powerful tools for chemical biology research. researchgate.net

For instance, a fluorescently labeled version of a biologically active analogue could be used to visualize its subcellular localization and track its interactions with cellular components in real-time. nih.govnih.gov This can provide crucial information about the compound's mechanism of action and the biological pathways it affects.

Furthermore, analogues functionalized with reactive groups could be used for activity-based protein profiling (ABPP) to identify the specific targets of the compound in a complex biological sample. This powerful technique can provide a global view of the protein targets of a small molecule and can be instrumental in understanding its polypharmacology. The unique electronic properties and biocompatibility of the benzimidazole scaffold make it an attractive platform for the development of such chemical probes. researchgate.net

Q & A

Q. Key parameters :

- Temperature control (e.g., 65°C for esterification) .

- Inert atmosphere (N₂/Ar) to prevent oxidation .

- Solvent choice (e.g., DCM for extraction, MeOH for reactions) .

Basic: How is this compound characterized using spectroscopic methods?

Answer:

Primary techniques :

¹H NMR : Signals for key groups include:

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methyl ester (OCH₃) | 3.58 | s (singlet) | |

| Benzimidazole aromatic protons | 7.00–7.38 | m (multiplet) | |

| Methylene chains (CH₂) | 1.50–2.79 | t/m (triplet/multiplet) |

Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks).

Elemental Analysis : Validates purity (>98%) .

Note : Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) can shift δ values; cross-validate with IR or HPLC .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

Common issues and solutions:

- Signal Overlap : Use 2D NMR (e.g., COSY, HSQC) to resolve complex splitting in aromatic regions .

- Impurity Peaks : Compare with synthetic intermediates (e.g., ethyl ester analogs) to identify by-products .

- Solvent Artifacts : Re-run NMR in alternative solvents (e.g., D₂O for exchangeable protons) .

Example : In , δ 1.22 (t, 3H) corresponds to ethyl ester protons, while uses methyl esters (δ 3.58, s) .

Advanced: How can reaction conditions be optimized to mitigate side reactions in derivative synthesis?

Answer:

Critical factors :

- Temperature : Lower temperatures (0–5°C) reduce nitro-group reduction in nitrated benzimidazoles .

- Catalyst Screening : Use Pd/C or enzymes for selective hydrogenation of sensitive groups .

- Protecting Groups : Introduce Fmoc or Boc groups to shield reactive amines during coupling .

Case Study : achieved controlled trifluoromethylation by maintaining anhydrous conditions and slow reagent addition .

Advanced: How do substituents (e.g., trifluoromethyl) influence the biological activity of benzimidazole derivatives?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Lipophilicity : Trifluoromethyl groups enhance membrane permeability (logP ↑) .

- Electron Effects : Electron-withdrawing groups (e.g., NO₂) stabilize benzimidazole rings, improving metabolic resistance .

- Steric Hindrance : Bulky substituents (e.g., cyclohexyl) may reduce binding affinity but increase selectivity .

Q. Experimental Validation :

- Replace the methyl ester with ethyl or benzyl esters to assess pharmacokinetic changes .

- Use in vitro assays (e.g., enzyme inhibition) to quantify activity shifts .

Regulatory: What analytical validations are required for regulatory compliance in drug development?

Answer:

Key Requirements :

- Purity : ≥98% by HPLC (USP/EMA standards) .

- Structure Elucidation Reports (SER) : Include XRD, ¹³C NMR, and IR for unambiguous confirmation .

- Batch Consistency : Validate using GC-MS for residual solvents and ICP-MS for heavy metals .

Example : highlights compliance with EMA and JP pharmacopeias for Bendamustine intermediates .

Methodological: How are computational tools applied to predict the reactivity of this compound?

Answer:

Workflow :

DFT Calculations : Optimize geometry (e.g., Gaussian 16) to assess electrophilic sites on the benzimidazole ring .

Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .

QSAR Models : Correlate substituent properties (e.g., Hammett constants) with bioactivity data .

Limitations : Solvent effects and protonation states require experimental validation .

Troubleshooting: How are low yields addressed in multi-step syntheses?

Answer:

Diagnostic Steps :

Intermediate Analysis : Use TLC or LC-MS to identify step-specific yield drops .

Catalyst Efficiency : Screen alternatives (e.g., DMAP vs. H₂SO₄ for esterification) .

Workflow Adjustments : Switch from batch to flow chemistry for exothermic reactions .

Case Study : improved yields from 59% to 91% by optimizing acylation conditions and purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.